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molecular formula C12H13BrN4O B8404876 5-Bromo-N3-(2-methoxybenzyl)-pyrazine-2,3-diamine

5-Bromo-N3-(2-methoxybenzyl)-pyrazine-2,3-diamine

Cat. No. B8404876
M. Wt: 309.16 g/mol
InChI Key: UOKFWTUBIWJOEF-UHFFFAOYSA-N
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Patent
US07015227B2

Procedure details

A solution of 1.00 eq. of (2) is dissolved in N-methylpyrrolidine (2 mL) at room temperature. To this solution is added 3.00 eq. of 2-methoxybenzyl amine and 0.4 mL Hunig's Base. The resulting solution is heated to 90° C. and stirred for 12–24 hours under nitrogen. The resulting mixture is partitioned between ethyl acetate and H2O. The aqueous layer is extracted twice with ethyl acetate and the combined organic extracts are dried over Na2SO4. The solvent is removed under reduced pressure and the resulting residue is purified via flash chromatography to provide (4).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([NH2:9])=[N:4][CH:5]=[C:6]([Br:8])[N:7]=1.[CH3:10][O:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[CH2:14][NH2:15].CCN(C(C)C)C(C)C>CN1CCCC1>[Br:8][C:6]1[N:7]=[C:2]([NH:15][CH2:14][C:13]2[CH:16]=[CH:17][CH:18]=[CH:19][C:12]=2[O:11][CH3:10])[C:3]([NH2:9])=[N:4][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC=C(N1)Br)N
Name
Quantity
2 mL
Type
solvent
Smiles
CN1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(CN)C=CC=C1
Name
Quantity
0.4 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for 12–24 hours under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture is partitioned between ethyl acetate and H2O
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts are dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue is purified via flash chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(C(=NC1)N)NCC1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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